2-Bromo-1-methyl-1H-imidazole chemical properties
2-Bromo-1-methyl-1H-imidazole chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-methyl-1H-imidazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis and pharmaceutical research. Its unique structure, characterized by a bromine substituent on the imidazole ring, imparts enhanced reactivity, making it a valuable intermediate for creating a variety of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations, intended for professionals in research and drug development.
Core Chemical Properties
2-Bromo-1-methyl-1H-imidazole is typically a clear, colorless to pale yellow liquid, though it can also be found as an off-white or white solid.[1][2][3] It is stable under standard laboratory conditions and should be stored in an inert atmosphere, preferably in a freezer under -20°C.[1][2]
Physicochemical Data
The quantitative properties of 2-Bromo-1-methyl-1H-imidazole are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅BrN₂ | [4][5] |
| Molecular Weight | 161.00 g/mol | [4][5] |
| CAS Number | 16681-59-7 | [1][4][5] |
| Appearance | Clear colorless to pale yellow liquid or off-white solid | [2][3] |
| Boiling Point | 172 °C (lit.) | [1][5] |
| Density | 1.649 g/mL at 25 °C (lit.) | [1][5] |
| Refractive Index (n20/D) | 1.5440 (lit.) | [1][5] |
| pKa | 3.83 ± 0.25 (Predicted) | [2] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [5] |
Spectroscopic Data
Spectroscopic data are crucial for the structural confirmation of 2-Bromo-1-methyl-1H-imidazole. While raw spectral data is not provided here, ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available through various chemical suppliers and databases.[6][7]
Experimental Protocols
Synthesis of 2-Bromo-1-methyl-1H-imidazole
A common method for the synthesis of 2-Bromo-1-methyl-1H-imidazole involves the bromination of 1-methylimidazole.[1]
Materials:
-
1-methylimidazole (1 mmol, 82.1 mg)
-
Carbon tetrabromide (1.1 mmol, 364.8 mg)
-
Sodium tert-butoxide (4.0 mmol, 384.4 mg)
-
N,N-dimethylformamide (DMF) (5 mL)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a 10 mL round-bottom flask, add 1-methylimidazole and carbon tetrabromide.
-
Add 5 mL of N,N-dimethylformamide, followed by the addition of sodium tert-butoxide.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the dichloromethane solvent using a rotary evaporator to yield the crude product.[1]
Purification
The crude product from the synthesis is purified using column chromatography.[1]
Materials:
-
Crude 2-Bromo-1-methyl-1H-imidazole
-
Silica gel
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in petroleum ether.
-
Load the crude product onto the column.
-
Elute the column with a mixed solvent system of petroleum ether and ethyl acetate (v/v = 10:1).
-
Collect the fractions containing the purified product.
-
Combine the pure fractions and remove the solvent by rotary evaporation to obtain pure 2-Bromo-1-methyl-1H-imidazole as a reddish-brown liquid.[1]
Reactivity and Applications
The bromine atom at the 2-position makes the compound susceptible to nucleophilic substitution and a key substrate for cross-coupling reactions.[8]
C-N Coupling Reactions
2-Bromo-1-methyl-1H-imidazole is utilized in C-N coupling reactions. For example, it reacts with p-anisidine to synthesize N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine.[1][5] This type of reaction is fundamental in the synthesis of various pharmaceutical agents.[8]
Synthesis of Bioactive Ligands
This compound is also a precursor for creating complex ligands for metal complexes. It is used in the synthesis of 1,2-bis[2-methyl-5-(1-methyl-1H-imidazol-2-yl)-3-thienyl]-cyclopentene. This ligand can form a bimetallic platinum(II) complex that has demonstrated potent cytotoxic activity, highlighting its potential in the development of anticancer therapeutics.[1][5]
Safety and Handling
2-Bromo-1-methyl-1H-imidazole is classified as a hazardous substance and must be handled with appropriate safety precautions.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage).[4][5]
-
Precautionary Measures: Use in a well-ventilated area, wear protective gloves, safety goggles, and a lab coat. Avoid ingestion, inhalation, and contact with skin and eyes.[5]
-
Personal Protective Equipment (PPE): Recommended PPE includes an N95 dust mask, eye shields, and gloves.[5]
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this chemical.
References
- 1. 2-Bromo-1-methyl-1H-imidazole | 16681-59-7 [chemicalbook.com]
- 2. 2-Bromo-1-methyl-1H-imidazole CAS#: 16681-59-7 [m.chemicalbook.com]
- 3. CAS 16681-59-7|2-Bromo-1-Methyl-1H-Imidazole [rlavie.com]
- 4. 2-Bromo-1-methyl-1H-imidazole | C4H5BrN2 | CID 2773262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-1-methyl-1H-imidazole 95 16681-59-7 [sigmaaldrich.com]
- 6. 2-Bromo-1-methyl-1H-imidazole(16681-59-7) 1H NMR spectrum [chemicalbook.com]
- 7. 16681-59-7 | 2-Bromo-1-methyl-1H-imidazole | Bromides | Ambeed.com [ambeed.com]
- 8. innospk.com [innospk.com]


